[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 2-methylbenzoate
Description
[(Z)-[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] 2-methylbenzoate is a Schiff base derivative characterized by a cyclohexylidene-amino core conjugated to a 2,4-dinitrophenyl group and a 2-methylbenzoate ester. Key structural features include:
- 2,4-Dinitrophenyl moiety: Electron-withdrawing nitro groups at the 2- and 4-positions, influencing electronic delocalization and reactivity.
- 2-Methylbenzoate ester: A polar ester group contributing to solubility and hydrolytic stability.
While direct experimental data on this compound is sparse, its structural analogs (e.g., hydrazinylidene Schiff bases) and computational studies provide insights into its properties.
Properties
Molecular Formula |
C20H19N3O6 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 2-methylbenzoate |
InChI |
InChI=1S/C20H19N3O6/c1-13-6-2-3-7-15(13)20(24)29-21-18-9-5-4-8-16(18)17-11-10-14(22(25)26)12-19(17)23(27)28/h2-3,6-7,10-12,16H,4-5,8-9H2,1H3/b21-18- |
InChI Key |
KDGAEPGEQCZROO-UZYVYHOESA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)O/N=C\2/CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1C(=O)ON=C2CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 2-methylbenzoate typically involves the reaction of 2,4-dinitrophenylhydrazine with cyclohexanone to form the hydrazone intermediate. This intermediate is then reacted with 2-methylbenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield dinitro derivatives, while reduction could produce diamino derivatives.
Scientific Research Applications
[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 2-methylbenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its role in modulating protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic effects in cancer treatment due to its ability to inhibit specific protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 2-methylbenzoate involves its interaction with the AKT1-FAK pathway. The compound blocks the interaction between AKT1 and FAK, reducing the phosphorylation of FAK in response to extracellular pressure. This inhibition affects cell signaling pathways involved in cell growth and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison with Key Analogs
Key Observations :
- The benzoate ester enhances hydrolytic stability compared to the phenolic -OH group in the Fe(II) complex, which may act as a proton donor or hydrogen-bonding site .
Electronic and Spectroscopic Properties
The 2,4-dinitrophenyl group dominates electronic behavior in both compounds, with strong electron-withdrawing effects red-shifting UV-Vis absorption bands. Computational studies using triple-zeta valence (TZV) basis sets (e.g., Schäfer et al., 1994 ) predict:
- HOMO-LUMO Gap: Narrower for the hydrazinylidene analog due to extended π-conjugation, whereas the cyclohexylidene-amino system may exhibit localized electron density.
- IR Signatures: Nitro stretches (~1520–1340 cm⁻¹) are comparable, but the ester C=O stretch (~1720 cm⁻¹) in the target compound distinguishes it from phenolic analogs .
Reactivity and Coordination Chemistry
The Fe(II) complex in adopts an octahedral geometry, with coordination via phenolic oxygen and hydrazine nitrogen .
Table 2: Reactivity Comparison
Computational Insights
Density functional theory (DFT) studies using Colle-Salvetti correlation-energy functionals and TZV basis sets highlight:
- Charge Distribution : The 2,4-dinitrophenyl group induces significant electron deficiency in both compounds, but the benzoate ester in the target compound introduces additional dipole moments.
- Geometric Optimization : The cyclohexylidene ring requires higher computational resources for optimization compared to planar analogs due to conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
